3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid
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Overview
Description
3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid is a chemical compound with the molecular formula C14H19NO4. It is commonly used in organic synthesis, particularly in the protection of amines. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently and sustainably compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid undergoes several types of chemical reactions, including:
Protection and Deprotection Reactions: The Boc group can be added to amines and later removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution Reactions: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), acetonitrile.
Deprotection: Trifluoroacetic acid, dichloromethane, HCl, methanol.
Major Products Formed
The major products formed from these reactions include the deprotected amine and the corresponding substituted products depending on the reaction conditions and reagents used.
Scientific Research Applications
3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid exerts its effects involves the protection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which can be cleaved under acidic conditions to release the free amine . This process involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonylamino)ethyl benzoic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid is unique due to its specific structure that allows for efficient protection and deprotection of amine groups. Its stability under various conditions and ease of removal make it a valuable compound in organic synthesis and pharmaceutical development .
Properties
CAS No. |
141029-23-4 |
---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
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